molecular formula C7H4ClN3O2 B2881094 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1416372-61-6

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2881094
CAS No.: 1416372-61-6
M. Wt: 197.58
InChI Key: VEVCJRCPPKTPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core with a chlorine substituent at position 7 and a carboxylic acid group at position 2. Its synthesis typically involves chlorination of precursor triazolopyridine derivatives using reagents like phosphorus oxychloride (POCl₃) followed by functional group modifications .

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-11-5(3-4)9-6(10-11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVCJRCPPKTPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate as a Key Intermediate

Ethyl 5-amino-1,2,4-triazole-3-carboxylate serves as a versatile precursor for triazolopyridine synthesis. In a method adapted from influenza antiviral research, this intermediate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. By substituting phenylbutanedione with a chlorinated diketone (e.g., 1-chlorobutane-1,3-dione), the 7-chloro substituent can be introduced directly during cyclocondensation. Subsequent hydrolysis of the ethyl ester under basic conditions (NaOH/EtOH, 80°C) yields the carboxylic acid derivative.

Regioselective Chlorination During Cyclization

Achieving regioselectivity at position 7 requires careful selection of starting materials. A 2020 study demonstrated that reacting 5-amino-1,2,4-triazole with 2-chloroacetylacetone in polyphosphoric acid at 120°C produces 7-chloro-triazolo[1,5-a]pyridine derivatives in 68–72% yields. The electron-withdrawing chlorine atom directs cyclization to the para position relative to the triazole nitrogen, ensuring correct regiochemistry.

Oxidative Cyclization Approaches

Oxidative cyclization offers a one-pot alternative for constructing the triazolopyridine ring while introducing functional groups.

Trichloroisocyanuric Acid (TCCA)-Mediated Reactions

A 2018 study detailed the synthesis of N-fused 1,2,4-triazoles using TCCA as an oxidative cyclization agent. Applying this to 7-chloro derivatives, hydrazine analogs (e.g., 2-hydrazino-5-chloropyridine) react with α-keto acids in ethanol under reflux. TCCA (1.2 equiv) promotes dehydrogenation and cyclization, yielding 7-chloro-triazolopyridines with carboxylic acid groups at position 2 in 65–78% yields.

Manganese Dioxide (MnO₂) as a Green Oxidant

MnO₂ efficiently mediates oxidative cyclization without requiring acidic conditions. A 2019 protocol achieved 82% yield for triazolopyridine-2-carboxylates by reacting 2-hydrazinopyridine derivatives with ethyl glyoxylate in dichloromethane at room temperature. For chlorinated analogs, pre-functionalized hydrazines (e.g., 2-hydrazino-4-chloropyridine) are essential to ensure correct halogen placement.

Post-Cyclization Functionalization

Direct Chlorination of Triazolopyridine Intermediates

When cyclocondensation yields non-chlorinated intermediates, post-synthetic chlorination becomes necessary. Phosphorus oxychloride (POCl₃) effectively introduces chlorine at position 7:

  • Substrate : 7-Hydroxy-triazolo[1,5-a]pyridine-2-carboxylic acid
  • Reagent : POCl₃ (5 equiv), dimethylformamide (DMF, catalytic)
  • Conditions : Reflux at 110°C for 6 hours
  • Yield : 89%

This method avoids regiochemical complications but requires anhydrous conditions to prevent hydrolysis of POCl₃.

Carboxylic Acid Generation via Ester Hydrolysis

Ethyl or methyl esters at position 2 are hydrolyzed using:

Base Solvent Temperature Time Yield
NaOH (2M) EtOH/H₂O 80°C 4 h 95%
LiOH THF/H₂O 60°C 3 h 91%

Basic conditions are preferred over acidic hydrolysis to prevent decarboxylation.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:

Method Starting Materials Key Reagents Yield Scalability
Cyclocondensation 5-Amino-triazole + chlorinated diketone Acetic acid 68–72% High
TCCA oxidative cyclization 2-Hydrazino-4-chloropyridine + keto acid TCCA 65–78% Moderate
MnO₂ oxidative cyclization 2-Hydrazino-4-chloropyridine + glyoxylate MnO₂ 82% High
Post-cyclization chlorination 7-Hydroxy-triazolopyridine POCl₃ 89% Low

Cyclocondensation offers the highest scalability for industrial applications, while oxidative methods provide better atom economy. Post-synthetic chlorination is less favored due to additional purification steps.

Mechanistic Insights and Side-Reaction Mitigation

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of the amino-triazole’s exocyclic amine on the diketone’s carbonyl carbon, followed by dehydration and aromatization. Chlorine’s electron-withdrawing effect accelerates cyclization by polarizing the diketone.

Competing Pathways in Oxidative Cyclization

In TCCA-mediated reactions, over-oxidation can yield triazolopyridine N-oxides. This is suppressed by maintaining stoichiometric control (TCCA ≤1.2 equiv) and low temperatures (0–25°C).

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid (H2SO4).

    Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Substitution Reactions: Substituted triazolo[1,5-a]pyridine derivatives.

    Oxidation: Oxidized triazolo[1,5-a]pyridine derivatives.

    Reduction: Reduced triazolo[1,5-a]pyridine derivatives.

    Esterification: Ester derivatives of triazolo[1,5-a]pyridine.

    Amidation: Amide derivatives of triazolo[1,5-a]pyridine.

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s properties and applications are distinct from analogs due to its unique substitution pattern. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Applications References
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid Triazolo[1,5-a]pyridine Cl (C7), COOH (C2) High polarity, potential pharmacophore
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Cl (C7) Intermediate for bioactive molecules
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine Br (C7), NH₂ (C2) Enhanced halogen bonding, lower solubility
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Cl (C7), CH₃ (C5) Increased steric hindrance
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine Br (C8), Cl (C5) Dual halogen effects, agrochemical use

Biological Activity

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS Number: 1416372-61-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C7_7H4_4ClN3_3O2_2
  • Molecular Weight : 197.58 g/mol
  • LogP : 1.08090
  • PSA (Polar Surface Area) : 67.49 Ų

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the triazole ring can enhance activity against various pathogens. A related study demonstrated that certain triazolo compounds displayed selective antibacterial activity against Chlamydia species, suggesting that this compound may also exhibit similar properties due to structural similarities .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In a study focusing on the design and synthesis of triazolo derivatives, compounds with similar scaffolds were shown to inhibit the ERK signaling pathway in cancer cells. This inhibition led to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival, indicating potential for development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of triazolo derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit enzymes such as COX-2 and iNOS in vitro. These enzymes are key players in inflammatory processes, and their inhibition could lead to therapeutic effects in conditions characterized by inflammation .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : The compound likely interferes with enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Signaling Pathways : It may alter signaling cascades such as the ERK pathway that are crucial for cell survival and proliferation.

Case Studies

StudyFindings
Leung et al. (2020)Identified new scaffolds with selective activity against Chlamydia; potential for developing targeted therapies .
Zhang et al. (2022)Reported significant inhibition of ERK signaling in cancer cells by triazolo derivatives; indicated potential for anticancer drug development .
Kim et al. (2021)Demonstrated anti-inflammatory effects through inhibition of COX-2 and iNOS; suggested therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.